An In-depth Technical Guide to Azido-PEG1-C1-Boc: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Azido-PEG1-C1-Boc: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-C1-Boc is a heterobifunctional linker of significant interest in the field of targeted protein degradation. As an alkyl/ether-based PROTAC linker, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities designed to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of Azido-PEG1-C1-Boc, including its chemical properties, applications, and relevant experimental protocols.
Core Properties and Specifications
Azido-PEG1-C1-Boc is a polyethylene glycol (PEG)-based linker that possesses two key functional groups: an azide group for click chemistry reactions and a Boc-protected amine.[2][] This dual functionality allows for the sequential and controlled conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, the two essential components of a PROTAC molecule.
Physicochemical Data
A summary of the key quantitative data for Azido-PEG1-C1-Boc is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅N₃O₃ | [1][4] |
| Molecular Weight | 201.22 g/mol | [1][4] |
| CAS Number | 1820717-35-8 | [1][4] |
| Purity | ≥95% | [5] |
| Appearance | Data not available in search results | |
| Solubility | Data not available in search results | |
| Storage | Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Keep dry and in the dark. |
Role in PROTAC Synthesis and Mechanism of Action
The strategic design of Azido-PEG1-C1-Boc facilitates the modular assembly of PROTACs. The azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions enable the covalent attachment of an alkyne-modified ligand, which can be either the target protein binder or the E3 ligase recruiter.
The other end of the linker features a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in organic synthesis that is stable under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[6] Once deprotected, the newly exposed primary amine can be coupled to the second ligand, typically via an amide bond formation reaction.
The general workflow for utilizing Azido-PEG1-C1-Boc in PROTAC synthesis can be visualized as follows:
Once synthesized, the resulting PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Experimental Protocols
The following are generalized protocols for the key reactions involving Azido-PEG1-C1-Boc in the synthesis of a PROTAC. Researchers should optimize these conditions for their specific ligands and substrates.
Boc Deprotection of the PEG Linker
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG linker (e.g., the intermediate from Step 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying. Alternatively, for neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]
Amide Coupling with the Deprotected Amine
This protocol describes the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid-containing ligand.
Materials:
-
Deprotected amino-PEG linker (from the previous step)
-
Carboxylic acid-containing ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Coupling agents (e.g., EDC, HATU)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., 1.2 equivalents of EDC and NHS, or HATU).
-
In a separate vessel, dissolve the deprotected amino-PEG linker in anhydrous DMF or DCM and add a base such as DIPEA (2 equivalents).
-
Slowly add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration.
-
The final product should be purified by an appropriate method, such as column chromatography or preparative HPLC.
Conclusion
Azido-PEG1-C1-Boc is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure and dual functionality enable the efficient and modular synthesis of PROTACs. A thorough understanding of its properties and the associated experimental protocols is essential for the successful development of novel protein degraders for therapeutic and research applications. As the field of PROTACs continues to expand, the utility of well-designed linkers like Azido-PEG1-C1-Boc will undoubtedly grow in importance.
